molecular formula C24H26O7 B13451063 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol

3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol

Cat. No.: B13451063
M. Wt: 426.5 g/mol
InChI Key: XAQHSTCVGOTLHK-MKKZQTCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol is a natural product belonging to the coumarin family. It is derived from the herbs of Angelicae pubescens and has a molecular formula of C24H26O7 with a molecular weight of 426.5 g/mol . This compound is known for its high purity and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol involves several steps, typically starting with the extraction of the precursor compounds from natural sources such as Angelicae pubescens . The synthetic route may include esterification reactions where angeloyl and senecioyl groups are introduced to the dihydrooroselol core. Reaction conditions often involve the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of this compound is generally carried out by high-purity natural products manufacturers. The process involves quality control measures such as HPLC, MS, and NMR to ensure the purity and consistency of the product . The compound is typically stored in a desiccated state at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

  • Angenomalin (CAS#18199-64-9)
  • Oroselol (CAS#1891-25-4)
  • Columbianetin

Uniqueness

3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties compared to other coumarins . Its high purity and well-defined chemical structure make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(8S,9R)-8-[2-(3-methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-12,21-22H,1-6H3/b14-7-/t21-,22+/m1/s1

InChI Key

XAQHSTCVGOTLHK-MKKZQTCBSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.